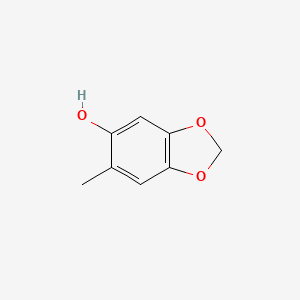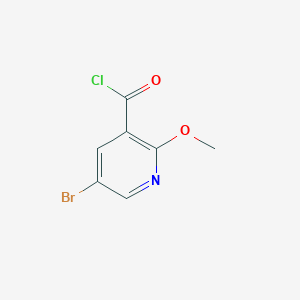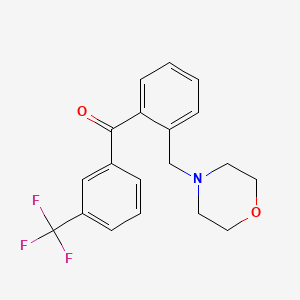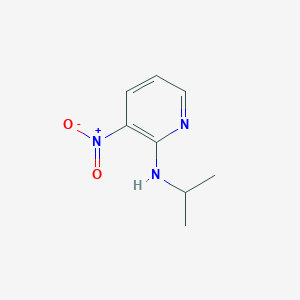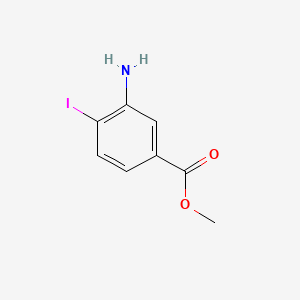
(1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid is a derivative of pyrrole, which is a five-membered heterocyclic aromatic organic compound. While the provided papers do not directly discuss this specific compound, they do provide insights into related pyrrole derivatives and their properties, which can be useful for understanding the chemical behavior and potential applications of (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid.
Synthesis Analysis
The synthesis of pyrrole derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters is achieved through a one-pot reaction involving lithiated propargylamines, isothiocyanates, and alkyl 2-bromoacetates . This process includes the formation of a thiophene core that is later transformed into the pyrrole nucleus at elevated temperatures. Although the synthesis of (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid is not described, similar methodologies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is crucial for their chemical properties and biological activity. For example, the compound 2-oxo-1,2-dihydropyridine-1-acetic acid has been characterized by X-ray diffraction, revealing a ketonic configuration without a betaine structure and the presence of intermolecular hydrogen bonds forming a one-dimensional chain structure . Similarly, the structural characterization of 1H-pyrrolo[2,3-b]pyridine-3-acetic acid shows a side chain perpendicular to the 7-azaindole ring, resembling the structure of the natural plant hormone auxin . These insights into the molecular geometry of related compounds can inform the analysis of (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid's structure.
Chemical Reactions Analysis
The reactivity of pyrrole derivatives can vary significantly depending on their substitution patterns and functional groups. The papers provided do not detail the chemical reactions specific to (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid, but they do highlight the reactivity of similar compounds. For instance, the amino group in the 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters could be involved in further chemical transformations . Understanding the reactivity of the functional groups present in (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid is essential for predicting its behavior in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structures. The crystallographic analysis of 2-oxo-1,2-dihydropyridine-1-acetic acid provides information on its solid-state structure and intermolecular interactions . Similarly, the comparison of 1H-pyrrolo[2,3-b]pyridine-3-acetic acid's geometry with that of auxin suggests potential biological activities . These properties are important for understanding the solubility, stability, and potential applications of (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid.
Aplicaciones Científicas De Investigación
Antithyroid Properties
- Synthesis and Antithyroid Activity : A study focused on the synthesis of compounds related to (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid and evaluated their effects on thyroid function. This research highlights the potential use of these compounds in understanding and possibly treating thyroid-related disorders (Ukrainets et al., 1997).
Antimicrobial Properties
- Synthesis and Antimicrobial Activity : A study reported the synthesis of novel compounds structurally related to (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid and their evaluation as antimicrobial agents. These findings suggest the potential for developing new antimicrobial drugs (Hublikar et al., 2019).
Antitumor Evaluation
- Synthesis and Antitumor Activity : Research was conducted on the synthesis of derivatives of (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid and their evaluation for cytotoxicity against various cancer cell lines. This illustrates the possible application of these compounds in cancer research and therapy (Liu et al., 2006).
Enzyme Inhibition and Protein Glycation
- Synthesis and Enzyme Inhibition Study : A compound related to (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid was synthesized and found to inhibit the enzyme aldose reductase and the glycation process of proteins. This suggests potential therapeutic applications for conditions involving these biological processes (Anagnostou et al., 2002).
Molecular Properties Investigation
- Quantum Chemical Investigation : Research involving compounds structurally similar to (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid focused on their molecular properties using quantum chemical calculations. These studies contribute to a deeper understanding of the chemical and physical properties of these molecules (Bouklah et al., 2012).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It is known that pyrrole derivatives can interact with various biological targets through different mechanisms, such as binding to receptors or enzymes, disrupting cell membrane integrity, or modulating gene expression .
Result of Action
The molecular and cellular effects of (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid are currently unknown . Understanding these effects requires detailed studies on the compound’s interaction with its targets and the subsequent cellular responses.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid
Propiedades
IUPAC Name |
2-(1-methylpyrrol-2-yl)-2-oxoacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-8-4-2-3-5(8)6(9)7(10)11/h2-4H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNZDWKDZWPYCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40604864 |
Source


|
| Record name | (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40604864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid | |
CAS RN |
21898-43-1 |
Source


|
| Record name | (1-Methyl-1H-pyrrol-2-yl)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40604864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

